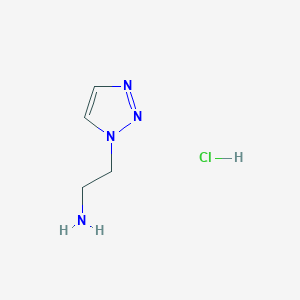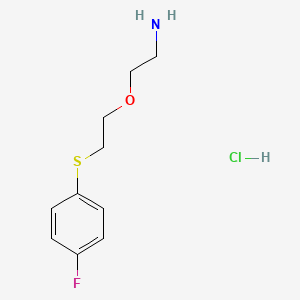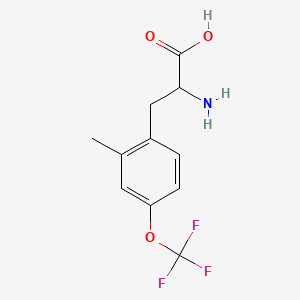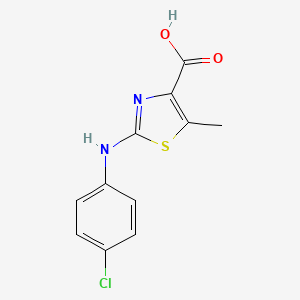![molecular formula C8H15ClN4O B1405259 [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride CAS No. 1707580-45-7](/img/structure/B1405259.png)
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
説明
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPM is a triazole-based compound that is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. In the case of antifungal and antibacterial activities, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis. In anticancer activities, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In antifungal and antibacterial activities, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to exhibit potent inhibitory effects against various strains of fungi and bacteria. In anticancer activities, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
実験室実験の利点と制限
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has several advantages for lab experiments, including its high purity and yield, easy synthesis method, and potential applications in various fields. However, it also has some limitations, such as its potential toxicity and limited solubility in water. These limitations need to be considered when designing experiments and interpreting the results.
将来の方向性
There are several future directions for the study of [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride, including the design and synthesis of novel compounds with improved pharmacological properties, the investigation of its potential therapeutic applications for neurological disorders, and the development of new materials based on [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride as a ligand. Additionally, further studies are needed to fully understand the mechanism of action of [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride and its potential toxicity.
科学的研究の応用
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to exhibit potent antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and depression.
In drug discovery, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. Its unique triazole-based structure allows for the design of compounds with specific target selectivity and improved bioavailability.
In materials science, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been studied for its potential use as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promising applications in gas storage, separation, and catalysis.
特性
IUPAC Name |
(1-piperidin-4-yltriazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c13-6-7-5-12(11-10-7)8-1-3-9-4-2-8;/h5,8-9,13H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOWYGRFKYQEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)
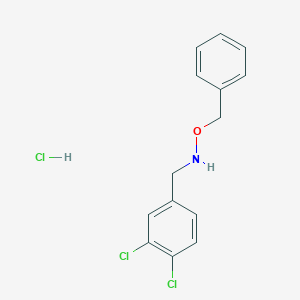

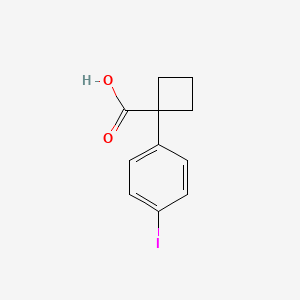
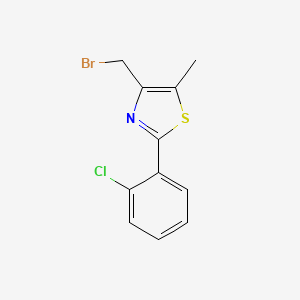

![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)

